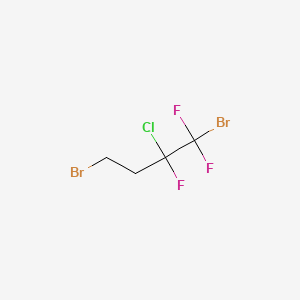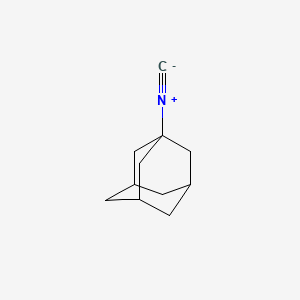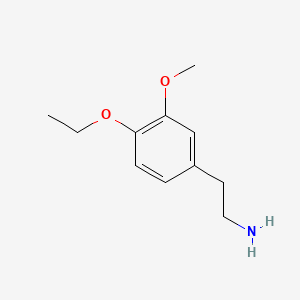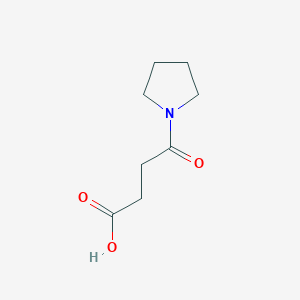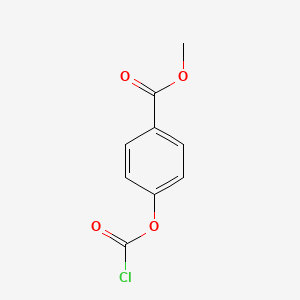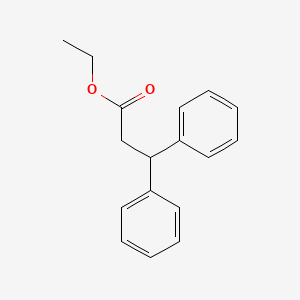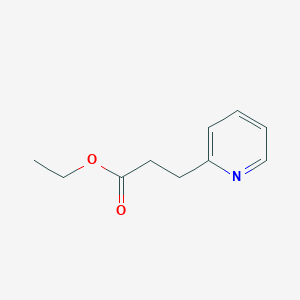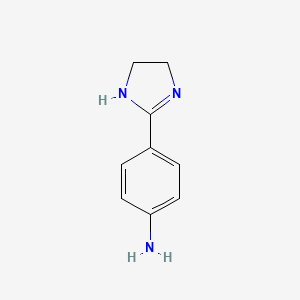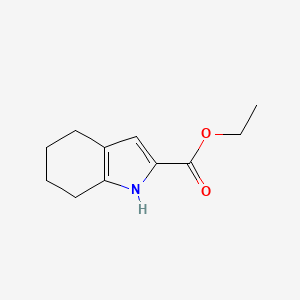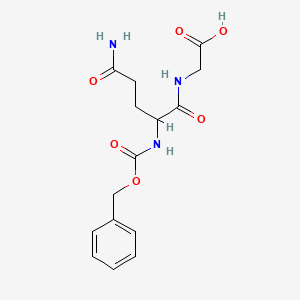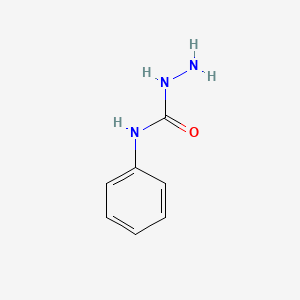
4-苯基氨基脲
概述
描述
4-Phenylsemicarbazide is an organic compound with the molecular formula C7H9N3O. It is a derivative of semicarbazide, where a phenyl group is attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
科学研究应用
4-Phenylsemicarbazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
作用机制
Target of Action
The primary target of 4-Phenylsemicarbazide is the urease enzyme . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This reaction is important in the nitrogen cycle and also in the conversion of nitrogenous waste in the body.
Mode of Action
4-Phenylsemicarbazide interacts with its target, the urease enzyme, by inhibiting its activity
Pharmacokinetics
It is known that the compound is soluble in both alcohol and water , which suggests that it could be well-absorbed in the body
Result of Action
The molecular and cellular effects of 4-Phenylsemicarbazide’s action primarily involve the disruption of the urea cycle due to the inhibition of urease. This can lead to an accumulation of ammonia, a condition that can have various effects on the body, including neurotoxicity .
生化分析
Biochemical Properties
4-Phenylsemicarbazide plays a significant role in biochemical reactions, particularly in the detection and quantification of aldehydes and ketones. It interacts with enzymes such as dehydrogenases and oxidases, forming stable hydrazones that can be easily detected. The compound also interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, facilitating its use in various analytical techniques .
Cellular Effects
4-Phenylsemicarbazide has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting specific enzymes involved in signal transduction. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of 4-Phenylsemicarbazide involves its binding interactions with biomolecules. It acts as an enzyme inhibitor by forming covalent bonds with the active sites of enzymes, thereby preventing substrate binding and catalysis. This inhibition can lead to changes in gene expression and cellular function. The compound also interacts with DNA and RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylsemicarbazide can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat. Long-term exposure to 4-Phenylsemicarbazide has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-Phenylsemicarbazide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used to study its biochemical interactions. At high doses, 4-Phenylsemicarbazide can cause adverse effects such as organ damage and metabolic disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .
Metabolic Pathways
4-Phenylsemicarbazide is involved in various metabolic pathways, including those related to the metabolism of aldehydes and ketones. It interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, influencing the conversion of these substrates into their respective products. The compound also affects metabolic flux and metabolite levels by inhibiting key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, 4-Phenylsemicarbazide is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, leading to localized effects on cellular function .
Subcellular Localization
4-Phenylsemicarbazide is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments. The compound’s presence in the nucleus affects gene expression, while its localization in mitochondria impacts energy production and metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
4-Phenylsemicarbazide can be synthesized through several methods:
-
Reaction of Phenylurea with Hydrazine Hydrate
-
Hydrolysis of Benzal-4-Phenylsemicarbazone
Industrial Production Methods
Industrial production of 4-Phenylsemicarbazide typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous reactors and automated purification systems is common in industrial settings to ensure consistent product quality .
化学反应分析
Types of Reactions
4-Phenylsemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it to hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products
Oxidation: Produces urea derivatives.
Reduction: Yields hydrazine derivatives.
Substitution: Results in various substituted semicarbazides.
相似化合物的比较
4-Phenylsemicarbazide can be compared with other similar compounds such as:
1-Phenylsemicarbazide: Similar structure but differs in the position of the phenyl group.
4-Phenylthiosemicarbazide: Contains a sulfur atom instead of an oxygen atom.
Semicarbazide: Lacks the phenyl group, making it less hydrophobic and less reactive in certain reactions.
Uniqueness
4-Phenylsemicarbazide is unique due to its specific reactivity and the presence of the phenyl group, which enhances its stability and makes it suitable for a wider range of chemical reactions compared to its analogs .
属性
IUPAC Name |
1-amino-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCKWYUCPREFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201957 | |
| Record name | 4-Phenylsemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-47-3 | |
| Record name | 4-Phenylsemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylsemicarbazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PHENYLSEMICARBAZIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylsemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylsemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLSEMICARBAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPU96SX57A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Phenylsemicarbazide?
A1: The molecular formula of 4-Phenylsemicarbazide is C7H9N3O, and its molecular weight is 151.16 g/mol. []
Q2: What spectroscopic data is available to characterize 4-Phenylsemicarbazide?
A2: 4-Phenylsemicarbazide can be characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific functional groups, such as N-H, C=O, and C-N, present in the molecule. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the number, type, and environment of hydrogen and carbon atoms in the molecule, respectively. [, , , ]
- Mass Spectrometry (MS): MS techniques are employed to determine the molecular weight and fragmentation pattern of the compound, providing insights into its structure. [, , ]
Q3: Are there any crystallographic studies available for 4-Phenylsemicarbazide?
A3: Yes, X-ray crystallographic studies have been conducted on 4-Phenylsemicarbazide. [, , , ] These studies reveal the molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing arrangements. They show that the molecule crystallizes with two independent molecules per asymmetric unit, stabilized by intermolecular N—H⋯O hydrogen bonds. []
Q4: How is 4-Phenylsemicarbazide typically synthesized?
A4: 4-Phenylsemicarbazide can be synthesized through different routes, including:
- Reaction of Phenyl Isocyanate with Hydrazine: This method involves the direct addition of hydrazine to phenyl isocyanate. []
- Reaction of Phenylhydrazine with Urea Derivatives: Another approach utilizes the reaction of phenylhydrazine with urea or its derivatives. []
Q5: What are some notable reactions of 4-Phenylsemicarbazide?
A5: 4-Phenylsemicarbazide is a versatile reagent in organic synthesis and readily participates in several key reactions, including:
- Condensation Reactions: It readily undergoes condensation reactions with aldehydes and ketones to form semicarbazones, which are valuable intermediates in organic synthesis. [, , , , ]
- Cyclization Reactions: 4-Phenylsemicarbazide can undergo cyclization reactions to form heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles. [, , , , , ]
- Complexation Reactions: As a ligand, 4-Phenylsemicarbazide can coordinate to metal ions, forming complexes with potential applications in catalysis and materials science. [, , , , , , ]
Q6: What are the primary applications of 4-Phenylsemicarbazide?
A6: 4-Phenylsemicarbazide finds applications in diverse fields, including:
- Corrosion Inhibition: Research suggests that both 4-Phenylsemicarbazide and semicarbazide exhibit corrosion inhibitory properties on mild steel in hydrochloric acid. [] This protection likely stems from the molecules' ability to adsorb onto the metal surface, forming a protective layer that hinders corrosive agents' access.
- Anticonvulsant Activity: Studies have explored the anticonvulsant potential of 4-Phenylsemicarbazide derivatives. [, ] While the exact mechanism of action remains to be fully elucidated, it is postulated that these compounds may modulate neurotransmitter activity in the central nervous system. []
- Chemosensors: A study demonstrated the use of a julolidine-based molecular receptor linked to 4-Phenylsemicarbazide for sensing cyanide ions in aqueous media and living cells. [] The sensor operates via a Cu2+ displacement approach, exhibiting high selectivity and fluorescence enhancement.
Q7: Have computational methods been applied to study 4-Phenylsemicarbazide?
A7: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) and semi-empirical methods, have been employed to study 4-Phenylsemicarbazide. [, , ] These studies provide valuable insights into the electronic structure, molecular geometry, and reactivity of the molecule.
Q8: What is the significance of computational studies on 4-Phenylsemicarbazide?
A8: Computational studies on 4-Phenylsemicarbazide offer several benefits:
- Prediction of Molecular Properties: Computational methods allow for the prediction of various molecular properties, including vibrational frequencies, dipole moments, and electronic energy levels, which can be compared with experimental data for validation purposes. [, ]
- Elucidation of Reaction Mechanisms: DFT calculations can help elucidate reaction mechanisms involving 4-Phenylsemicarbazide, providing insights into transition states, intermediates, and reaction pathways. []
- Rational Drug Design: In the context of drug discovery, computational studies can aid in the rational design of new 4-Phenylsemicarbazide derivatives with improved pharmacological properties, such as enhanced potency and selectivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
